molecular formula C27H28N4O3S3 B2742529 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 486453-22-9

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2742529
CAS RN: 486453-22-9
M. Wt: 552.73
InChI Key: ZQJWYXGTDQWBIL-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C27H28N4O3S3 and its molecular weight is 552.73. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition and Anticancer Potential

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide and its analogues have shown potential in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition could be significant in the development of treatments for various cancers, as VEGFR-2 plays a crucial role in tumor angiogenesis and metastasis. Studies have demonstrated that certain analogues exhibit substantial efficacy in vivo against human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Potential Antipsychotic Applications

Some heterocyclic analogues of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have been studied as potential antipsychotic agents. These compounds have shown promising results in vitro for their binding to dopamine D2 and serotonin 5-HT2 receptors. Additionally, they exhibited significant in vivo activity in behavioral models, suggesting their potential use in treating psychiatric disorders (Norman et al., 1996).

Antimicrobial Activity

Research has indicated that certain derivatives of N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit antimicrobial properties. These compounds have been evaluated against various bacterial and fungal strains, showing good to moderate activity. This suggests their potential use in developing new antimicrobial agents (Anuse et al., 2019).

Anti-Tuberculosis Activity

Derivatives of this compound have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, a key enzyme in the tuberculosis bacterium. Some of these compounds have shown promising activity in vitro against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, suggesting their potential as anti-tuberculosis agents (Jeankumar et al., 2013).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S3/c1-30-16-13-20-23(17-30)36-27(24(20)26-28-21-7-3-4-8-22(21)35-26)29-25(32)18-9-11-19(12-10-18)37(33,34)31-14-5-2-6-15-31/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJWYXGTDQWBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

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